dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
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Overview
Description
Dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dicyclohexylazanium group and a propanoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and compounds with dicyclohexylazanium groups. Examples include:
N,N-Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
N-Boc-amino acids: Used as protected amino acids in organic synthesis.
Uniqueness
Dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1589095-95-3 |
---|---|
Molecular Formula |
C28H47N2O5+ |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
dicyclohexylazanium;2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-11-13(14(18)19)17(4)15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/p+1 |
InChI Key |
BQCCXGRSROYXEL-UHFFFAOYSA-O |
SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
sequence |
X |
Origin of Product |
United States |
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